molecular formula C24H19NO5S B11410140 ethyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

ethyl 2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11410140
M. Wt: 433.5 g/mol
InChI Key: MYRQESFUPPWYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a thiophene ring, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or thiophene stannane derivative.

    Amidation and Esterification: The final steps involve the amidation of the chromene core with an appropriate amine and the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and quinones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE: Similar structure but with a benzoate group instead of a thiophene ring.

    ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)BENZOATE: Similar structure but with a benzoate group instead of a thiophene ring.

Uniqueness

ETHYL 2-(6-METHYL-4-OXO-4H-CHROMENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of both a chromene core and a thiophene ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C24H19NO5S

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 2-[(6-methyl-4-oxochromene-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C24H19NO5S/c1-3-29-24(28)21-17(15-7-5-4-6-8-15)13-31-23(21)25-22(27)20-12-18(26)16-11-14(2)9-10-19(16)30-20/h4-13H,3H2,1-2H3,(H,25,27)

InChI Key

MYRQESFUPPWYEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.